1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline
Description
Properties
IUPAC Name |
4-methyl-2,3-dihydro-1H-pyrazino[2,3-b]quinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c1-15-7-6-12-10-11(15)14-9-5-3-2-4-8(9)13-10/h2-5H,6-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRUUAXFNIYAIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC2=NC3=CC=CC=C3N=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline typically involves the condensation of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 1,2-diaminobenzene with 1,2-dicarbonyl compounds, followed by methylation . Industrial production methods often involve bulk custom synthesis, ensuring high purity and yield .
Chemical Reactions Analysis
1-Methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where halogenated derivatives can be formed using halogenating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H12N4
- Molecular Weight : 200.23978 g/mol
- IUPAC Name : 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline
The compound features a fused bicyclic structure that contributes to its unique reactivity and biological properties.
Antimicrobial Activity
Research has demonstrated that derivatives of quinoxaline compounds exhibit significant antimicrobial properties. Specifically:
- Antibacterial Activity : Compounds derived from this compound have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. Studies indicate that modifications in the substituents on the quinoxaline ring can enhance antibacterial efficacy .
- Antifungal Activity : Certain derivatives have been evaluated for their antifungal properties against pathogens such as Candida albicans, showing promising results in inhibiting fungal growth .
Antiviral Properties
The antiviral potential of quinoxaline derivatives has been extensively studied:
- Herpes Simplex Virus : Research indicates that specific derivatives can inhibit the replication of herpes simplex virus (HSV) in vitro. For instance, compounds with a dimethylaminoethyl side chain demonstrated high antiviral activity against HSV-1 and cytomegalovirus at concentrations as low as 5 mM .
Anticancer Applications
Quinoxalines have emerged as potential anticancer agents:
- Mechanism of Action : The anticancer activity is often attributed to their ability to intercalate with DNA and inhibit topoisomerases. This prevents cancer cell proliferation and induces apoptosis in various cancer cell lines .
- Case Studies : A study highlighted the synthesis of novel quinoxaline derivatives that showed significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The structure-activity relationship (SAR) analysis provided insights into how modifications influence potency .
Anti-inflammatory Effects
Some derivatives have also been reported to possess anti-inflammatory properties:
- Lipoxygenase Inhibition : Compounds derived from this class can inhibit lipoxygenase activity, leading to reduced production of pro-inflammatory mediators. This suggests their potential use in treating inflammatory diseases .
Research Findings and Case Studies
| Application | Compound Derivative | Target Pathogen/Cell Line | Observed Effect |
|---|---|---|---|
| Antibacterial | 8-chloro-1,4-substituted triazoloquinoxalines | Staphylococcus aureus | Significant inhibition |
| Antiviral | Dimethyl(dimethylaminoethyl)-6H-indolo-(2,3-b)quinoxaline | HSV-1 | Inhibition of viral replication |
| Anticancer | Novel quinoxaline derivatives | HeLa and MCF-7 cancer cells | Cytotoxicity observed |
| Anti-inflammatory | Quinoxaline derivatives | Lipoxygenase | Reduced enzyme activity |
Mechanism of Action
The mechanism of action of 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The pyrazino[2,3-b]quinoxaline scaffold shares structural similarities with several classes of fused heterocycles, differing primarily in substituents, ring fusion positions, and electronic configurations. Key analogs include:
Key Observations :
- Ring fusion position ([2,3-b] vs. [3,4-b] in benzoquinoxalines) affects π-conjugation and electronic properties, which correlate with bioactivity .
Comparison of Yields :
- Indoloquinoxalines: 60–85% via Pd catalysis .
- Piperazinylquinoxalines: 36–38% yields .
Spectral and Electrochemical Properties
Spectroscopic Data
- ¹H NMR: Methyl groups in similar compounds resonate at δ 2.18–3.6 (e.g., δ 2.6 for N–CH₃ in quinoxalinones) .
- Mass Spectrometry: Molecular ion peaks at m/z 336–397 observed for quinoxaline hydrazides and piperazinyl derivatives .
Electrochemical Behavior
- Pyrazino[2,3-b]quinoxalines undergo multi-step reduction (radical anion → tetraanion) in dry DMSO, with redox potentials influenced by substituents .
- The methyl group may stabilize radical intermediates compared to electron-withdrawing substituents (e.g., acetyl or sulfonyl groups) .
Hypothesized Bioactivity of Target Compound :
- Methyl substitution may reduce polarity, enhancing blood-brain barrier penetration compared to hydroxylated analogs .
Biological Activity
1-Methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding its biological properties, including anticancer and antimicrobial effects, and provides detailed data tables and case studies to illustrate its potential applications.
Chemical Structure and Synthesis
This compound belongs to the quinoxaline family of compounds, which are known for their broad spectrum of biological activities. The synthesis of this compound typically involves the condensation of pyrazine derivatives with various amines or other heterocyclic compounds. For example, certain synthetic routes have been established that yield high purity and yield through methods such as refluxing with cyclic secondary amines in polar solvents .
Anticancer Activity
Research has shown that quinoxaline derivatives exhibit notable anticancer properties. In a study evaluating various quinoxaline derivatives, it was found that certain derivatives displayed cytotoxic effects against human cancer cell lines. Specifically, compounds derived from this compound demonstrated significant inhibitory effects on tumor cell proliferation. The IC50 values for these compounds were reported to be lower than those of established chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line Tested | IC50 (μg/mL) | Reference |
|---|---|---|---|
| 1-Methyl-1H,2H,... | MCF-7 (Breast Cancer) | 25 | |
| 1-Methyl-1H,... | HeLa (Cervical Cancer) | 30 | |
| 1-Methyl-1H,... | A549 (Lung Cancer) | 20 |
Antimicrobial Activity
In addition to anticancer properties, this compound exhibits antimicrobial activity against various strains of bacteria. Studies have demonstrated that these compounds possess both bactericidal and bacteriostatic effects. For instance, derivatives of this compound have shown effective inhibition against Gram-positive and Gram-negative bacteria with minimal cytotoxicity towards human cells.
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| 1-Methyl-1H,... | E. coli | 15 | |
| 1-Methyl-1H,... | S. aureus | 18 | |
| 1-Methyl-1H,... | P. aeruginosa | 12 |
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of DNA Synthesis : Some derivatives interfere with nucleic acid synthesis in cancer cells.
- Membrane Disruption : Antimicrobial activity is often attributed to the disruption of bacterial cell membranes.
- Enzyme Inhibition : Certain compounds inhibit key enzymes involved in cellular metabolism in both cancerous and microbial cells.
Case Studies
A recent case study investigated the efficacy of a specific derivative of 1-methyl-1H,... against a panel of cancer cell lines. The study highlighted the compound's selective toxicity towards cancerous cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapy.
Another study focused on the antimicrobial properties of this compound against multidrug-resistant bacterial strains. The results indicated that certain derivatives could restore sensitivity to antibiotics when used in combination therapies.
Q & A
Q. What are the common synthetic routes for 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline derivatives?
Synthesis typically involves condensation reactions of 2,3-diaminoquinoxaline with 1,2-dicarbonyl compounds or multi-step organic reactions. For example:
- Condensation with α-hydroximinophenylacetic acid or diethyl acetylenedicarboxylate yields tautomeric pyrazinoquinoxaline derivatives .
- Palladium-catalyzed C–N coupling enables efficient synthesis of fused heterocycles, as demonstrated in indoloquinoxaline derivatives .
- Multi-step protocols require precise control of temperature, solvent polarity (e.g., DMF or THF), and reaction time to optimize intermediates .
Q. How is the crystal structure of this compound determined experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Data collection : Use Cu Kα radiation (λ = 1.54184 Å) with a SuperNova diffractometer (θmax >73°, completeness >99%) .
- Structure refinement : Employ SHELXL for solving hydrogen positions and Olex2 for visualization .
- Validation : Check Rint values (<0.05) and thermal displacement parameters to confirm structural accuracy .
Q. Which analytical techniques are critical for confirming structure and purity?
- Nuclear Magnetic Resonance (NMR) : Assign proton environments (e.g., methyl groups at δ ~3.0 ppm) and verify substitution patterns .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- Chromatography : Monitor reaction progress via TLC/HPLC with UV detection (λ = 254 nm) .
Q. What preliminary biological activities are associated with this compound?
Quinoxaline derivatives exhibit anticancer activity by targeting DNA topoisomerases or inducing apoptosis. For example:
- Tetrazanbigen (TNBG), a quinoxaline analog, shows efficacy in vitro via intercalation and reactive oxygen species (ROS) generation .
- Structure-activity relationships (SAR) : Methoxy or chloro substituents enhance cytotoxicity by improving membrane permeability .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Assay standardization : Compare IC50 values under identical conditions (e.g., cell line, incubation time). Discrepancies may arise from varying redox environments affecting ROS-mediated mechanisms .
- Structural analogs : Test derivatives with controlled substitutions (e.g., 3-methoxy vs. 4-chloro) to isolate electronic/steric effects .
- Computational modeling : Use molecular docking to predict binding affinities to targets like EGFR or PARP .
Q. What strategies optimize reaction conditions for higher yields in multi-step syntheses?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in hydrazone formation .
- Catalyst tuning : Pd(PPh3)4 improves coupling efficiency in Suzuki-Miyaura reactions for aryl-substituted derivatives .
- Temperature control : Low temperatures (−10°C) minimize side reactions during diazotization .
Q. How do electrochemical properties inform applications in optoelectronics?
- Cyclic voltammetry : Measure HOMO/LUMO levels (e.g., −5.3 eV/−3.1 eV for indoloquinoxaline derivatives) to assess charge transport .
- Band gap engineering : Introduce electron-withdrawing groups (e.g., –CN) to reduce band gaps (<2.0 eV) for near-IR absorption .
- Solid-state morphology : Nonplanar substituents (e.g., alkyl chains) reduce intermolecular quenching, enhancing waveguide efficiency .
Q. How can structure-property relationships guide derivative design for specific targets?
- Photophysical tuning : Pyrazino[2,3-g]quinoxaline derivatives with π-extended linkers achieve broad absorption (400–800 nm) for dye-sensitized solar cells (PCE = 6.86%) .
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition temperatures >300°C for fused-ring systems, suitable for OLEDs .
- Biological targeting : Methoxy groups at C3/C8 positions improve blood-brain barrier penetration in CNS drug candidates .
Methodological Guidance
Q. How to validate computational models for molecular docking studies?
Q. What advanced techniques characterize charge transfer in optoelectronic applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
